3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Overview
Description
3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole, also known as EPO, is a synthetic heterocyclic compound with potential applications in the fields of medicinal chemistry, organic chemistry, and materials science. EPO is a member of the oxadiazole family of heterocyclic compounds, which are characterized by a five-membered ring containing two nitrogen atoms and three oxygen atoms. EPO has a broad range of biological activities, including anti-inflammatory, anti-tumor, and antioxidant properties. It has been used in the development of various pharmaceuticals and materials, and has been studied for its potential therapeutic applications.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Antimicrobial Properties: 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings, which are structurally related to the compound , have been synthesized and found to exhibit strong antimicrobial activity (Krolenko, Vlasov, & Zhuravel, 2016).
Optical Properties and Synthesis
- Synthesis and Characterization: Novel oxadiazole derivatives have been synthesized and characterized using various spectroscopic methods, indicating the importance of these compounds in chemical research (Ge et al., 2014).
- Bicyclic Systems: The synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems has been achieved, suggesting potential applications in designing complex chemical structures (Kharchenko, Detistov, & Orlov, 2008).
Antitubercular Activity
- Antitubercular Agents: Pyrrole derivatives, including those with an oxadiazole moiety, have been synthesized and evaluated for their antitubercular activity, demonstrating the potential of these compounds in medicinal chemistry (Joshi et al., 2015).
Anticancer Agents
- Cancer Research: Substituted 1,3,4-oxadiazolyl tetrahydropyridines have been explored as potential anticancer agents, underscoring the significance of oxadiazole derivatives in therapeutic applications (Redda & Gangapuram, 2007).
Fungicidal Activity
- Fungicides: Certain 1,3,4-oxadiazoles have been tested for their fungicidal activity against plant pathogens, indicating their potential in agricultural applications (Chen, Li, & Han, 2000).
properties
IUPAC Name |
3-(1-ethylpyrrol-2-yl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-2-16-8-4-6-10(16)11-14-12(17-15-11)9-5-3-7-13-9/h4,6,8-9,13H,2-3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFLAIDWOPGLNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)C3CCCN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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